molecular formula C18H18N4O2S2 B2668715 1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844664-56-8

1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2668715
CAS No.: 844664-56-8
M. Wt: 386.49
InChI Key: YPZSSAOQPKVHMJ-UHFFFAOYSA-N
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Description

The compound “1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a type of quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . This specific compound is a donor-acceptor (D-A) type, containing a diaryl/heterocyclic amine segment and quinoxaline core as an electron donor and acceptor respectively .

Scientific Research Applications

Synthetic Chemistry and Ligand Design Pyrrolo[2,3-b]quinoxalines and their derivatives serve as crucial scaffolds in the design of rigid P-chiral phosphine ligands, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline. These ligands have shown significant promise in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities. This application is vital for the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such compounds in synthetic organic chemistry and drug development (Imamoto et al., 2012).

Organometallic Chemistry and Catalysis Research involving aluminum and zinc complexes supported by pyrrole-based ligands, including those related to the quinoxaline structure, has indicated their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This process is essential for producing biodegradable polymers, showcasing the compound's potential application in developing sustainable materials and chemical processes (Qiao et al., 2011).

Material Science and Electrochemical Applications The electropolymerization of quinoxaline derivatives to produce fluorescent polymers sensitive to metal cations illustrates the material science applications of pyrrolo[2,3-b]quinoxalines. Such polymers exhibit reversible electrochromic behavior and are selective towards Fe3+ ions, suggesting their use in sensor technology and electronic devices (Carbas et al., 2012).

Pharmaceutical Research Quinoxalines, including pyrrolo[2,3-b] derivatives, are integral in pharmaceutical research for their potential anticancer and antimicrobial activities. The synthesis and evaluation of these compounds as selective antitumor agents indicate their significance in developing new therapeutic strategies against various cancers (Nagarapua et al., 2012).

Properties

IUPAC Name

1-butyl-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-2-3-10-22-17(19)16(26(23,24)14-9-6-11-25-14)15-18(22)21-13-8-5-4-7-12(13)20-15/h4-9,11H,2-3,10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZSSAOQPKVHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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